4h-1,3-thiazine-2-carboxylic Acid, 5,6-dihydro-
Overview
Description
4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro- is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of anthranilic acid derivatives with aroyl isothiocyanates can lead to the formation of thiourea derivatives, which can then undergo thiazine ring closure to yield the desired compound . Another method involves the use of methyl anthranilate and aroyl isothiocyanates, followed by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the thiazine ring.
Common Reagents and Conditions: Common reagents used in the reactions of 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce dihydrothiazine derivatives .
Scientific Research Applications
4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Additionally, its ability to inhibit specific enzymes makes it a valuable tool in biochemical research .
Mechanism of Action
The mechanism of action of 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with biological targets, leading to the inhibition of enzyme activity or modulation of receptor function . These interactions are crucial for its biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- include other thiazine derivatives such as 4H-3,1-benzothiazin-4-ones and 2-amino-4H-3,1-benzoxazin-4-ones . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- apart from its analogs is its specific substitution pattern and the presence of a carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5,6-dihydro-4H-1,3-thiazine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c7-5(8)4-6-2-1-3-9-4/h1-3H2,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPJVLLIVHIAJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40242760 | |
Record name | 4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40242760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97190-70-0 | |
Record name | 4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097190700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40242760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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